(2Z)-2-[(5-iodofuran-2-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
2-[(Z)-1-(5-IODO-2-FURYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is a complex heterocyclic compound that combines multiple functional groups, including a furan ring, a thiazole ring, and a benzimidazole ring
Preparation Methods
The synthesis of 2-[(Z)-1-(5-IODO-2-FURYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE typically involves multi-step reactions One common synthetic route starts with the preparation of the furan derivative, followed by the formation of the thiazole ring through cyclization reactionsReaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms on the furan ring can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. .
Scientific Research Applications
2-[(Z)-1-(5-IODO-2-FURYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interfere with DNA replication in microbial cells. The pathways involved often include the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells .
Comparison with Similar Compounds
Similar compounds include other heterocyclic molecules with furan, thiazole, and benzimidazole rings. Examples are:
- 2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine
- 4-[(Z)-1-(5-IODO-2-FURYL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-1,3-OXAZOL-5-ONE These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H7IN2O2S |
---|---|
Molecular Weight |
394.19 g/mol |
IUPAC Name |
(2Z)-2-[(5-iodofuran-2-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C14H7IN2O2S/c15-12-6-5-8(19-12)7-11-13(18)17-10-4-2-1-3-9(10)16-14(17)20-11/h1-7H/b11-7- |
InChI Key |
ZGTPZXGQXOOAOX-XFFZJAGNSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=CC=C(O4)I)/S3 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(O4)I)S3 |
Origin of Product |
United States |
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